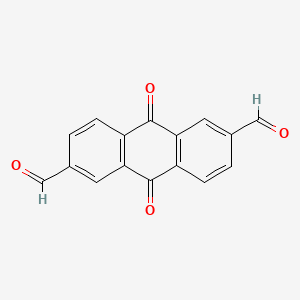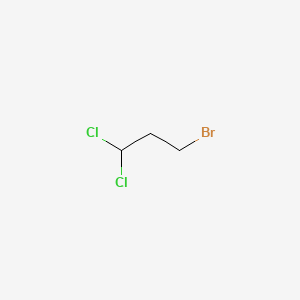
3-Bromo-1,1-dichloropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,1-dichloropropane is an organic compound with the molecular formula C3H5BrCl2 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-1,1-dichloropropane can be synthesized through the halogenation of 1,1-dichloropropane. The reaction involves the addition of bromine to 1,1-dichloropropane in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced by the reaction of 3-chloro-1-propene with hydrogen bromide in the presence of benzoyl peroxide as a radical initiator. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,1-dichloropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1-dichloropropane or 3-amino-1,1-dichloropropane.
Elimination: Formation of 1,1-dichloropropene.
Oxidation: Formation of 3-bromo-1,1-dichloropropanol.
Reduction: Formation of this compound.
Aplicaciones Científicas De Investigación
3-Bromo-1,1-dichloropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,1-dichloropropane involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated propane derivative with similar reactivity but different substitution patterns.
1-Bromo-3-chloropropane: A related compound with one less chlorine atom, used in similar applications.
3-Bromo-1,1,1-trifluoropropane: A fluorinated analog with distinct chemical properties.
Uniqueness
3-Bromo-1,1-dichloropropane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
36668-45-8 |
|---|---|
Fórmula molecular |
C3H5BrCl2 |
Peso molecular |
191.88 g/mol |
Nombre IUPAC |
3-bromo-1,1-dichloropropane |
InChI |
InChI=1S/C3H5BrCl2/c4-2-1-3(5)6/h3H,1-2H2 |
Clave InChI |
BNBJWYVNNOQIRB-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



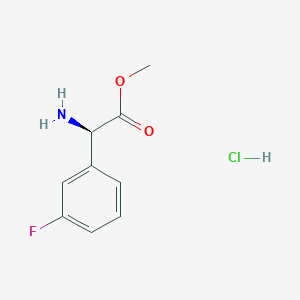
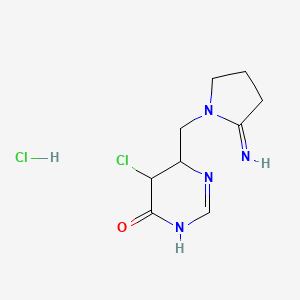
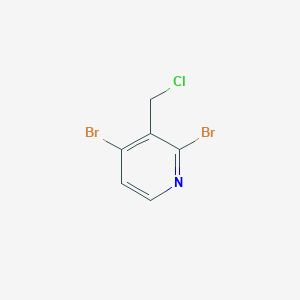
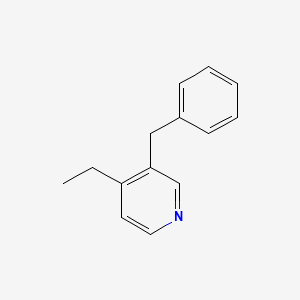
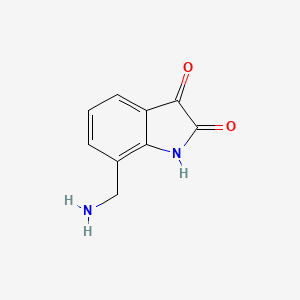
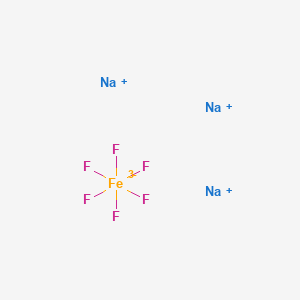
![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
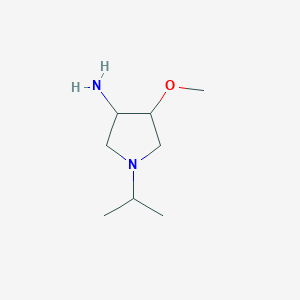
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
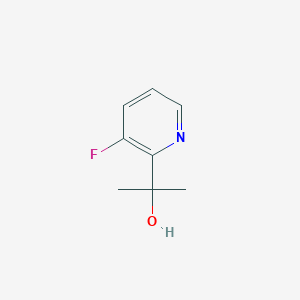
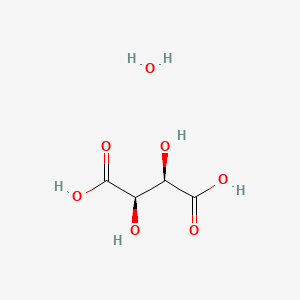
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
